molecular formula C13H22IN B1266165 Benzyltriethylammonium iodide CAS No. 5400-94-2

Benzyltriethylammonium iodide

Cat. No. B1266165
CAS RN: 5400-94-2
M. Wt: 319.22 g/mol
InChI Key: JWLJBISFJGEYMT-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to benzyltriethylammonium iodide often involves transition-metal-free methodologies. For instance, tetra-N-butylammonium iodide has been utilized in the carbonylation–benzylation of unactivated benzyl chlorides under ambient pressure, providing an efficient route to 1,2,3-triarylpropan-1-one derivatives without the need for palladium catalysis (Han et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds analogous to benzyltriethylammonium iodide, such as methyl 3-(trimethylammonium)benzoate iodide, has been elucidated using X-ray diffraction, DFT calculations, and characterized by FTIR and NMR spectroscopy. These studies reveal intricate details about the intermolecular interactions and the electronic environment of the iodide and ammonium groups (Szafran et al., 2012).

Chemical Reactions and Properties

Benzyltriethylammonium iodide and its derivatives are involved in selective chemical reactions, such as the iodination of anilines to produce monoiodinated anilines in good to excellent yields. This showcases the compound's role as an effective iodinating agent in the presence of sodium bicarbonate and methanol (Kosynkin and Tour, 2001).

Physical Properties Analysis

The physical properties of benzyltriethylammonium iodide derivatives, including solubility, melting points, and crystal structure, play a crucial role in their application in chemical synthesis. For example, the crystal structure of benzyl(1,1-di­methyl-3-oxo­butyl)­ammonium iodide has been determined, highlighting the importance of intramolecular N—H⋯O hydrogen bonds in influencing the geometry of the cation (Rademeyer, 2004).

Chemical Properties Analysis

The chemical properties of benzyltriethylammonium iodide, such as its reactivity with anilines, its role in catalysis, and its ability to facilitate various organic transformations, underscore its utility in organic chemistry. Its use as an iodinating reagent for anilines demonstrates its versatility and efficiency in synthesizing iodinated organic compounds (Kosynkin and Tour, 2001).

Scientific Research Applications

Photovoltaic Cell Enhancement

Benzylamine, related to Benzyltriethylammonium iodide, is used for surface passivation of perovskites in solar cells. This enhances the electronic properties of the perovskites, improving moisture resistance and achieving a high efficiency of 19.2% in photovoltaic cells. The modified films show no degradation after extensive air exposure (Wang et al., 2016).

Organic Synthesis

Benzyltriethylammonium tetrathiomolybdate, a derivative of Benzyltriethylammonium iodide, is effective in the ring-opening of aziridines. This process is both regiospecific and stereospecific, offering a pathway for synthesizing various novel sulfur heterocycles in good yields (Sureshkumar et al., 2005).

Iodinating Reagent in Organic Chemistry

Benzyltriethylammonium dichloroiodate, closely related to Benzyltriethylammonium iodide, serves as an iodinating reagent. It is environmentally friendly and effective for the iodination of anilines, leading to the production of monoiodinated anilines in good to excellent yields (Kosynkin & Tour, 2001).

Superior Sulfur Transfer Reagent

Benzyltriethylammonium tetracosathioheptamolybdate, another derivative, is an efficient sulfur transfer reagent for converting alkyl halides to disulfides. This offers a significant advantage in terms of yield and mild reaction conditions (Polshettiwar et al., 2003).

Safety and Hazards

Benzyltriethylammonium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for Benzyltriethylammonium iodide are not mentioned in the search results, one paper discusses its use as a self-defensive redox mediator to enhance reaction kinetics and increase cycling stability in Li-O2 batteries .

Relevant Papers

One relevant paper discusses the use of Benzyltriethylammonium iodide as a self-defensive redox mediator in Li-O2 batteries . The paper provides insights into the development of functional redox mediators and in situ protection strategies for Li anodes in Li-O2 batteries .

Mechanism of Action

Target of Action

Benzyltriethylammonium iodide is an ionic surfactant

Mode of Action

This property makes it a useful reagent in various organic synthesis reactions .

Biochemical Pathways

It is commonly used as a reagent, catalyst, and complexing agent in organic synthesis reactions . Therefore, it can be involved in various biochemical pathways depending on the specific reaction it is used in.

Result of Action

The molecular and cellular effects of Benzyltriethylammonium iodide’s action largely depend on the specific reaction it is used in. As a surfactant and catalyst, it can facilitate reactions and alter the properties of other substances, leading to the formation of desired products in organic synthesis .

properties

IUPAC Name

benzyl(triethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22N.HI/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJBISFJGEYMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968828
Record name N-Benzyl-N,N-diethylethanaminium iodide
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Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltriethylammonium iodide

CAS RN

5400-94-2
Record name Benzenemethanaminium, N,N,N-triethyl-, iodide (1:1)
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Record name Benzyltriethylammonium iodide
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Record name N-Benzyl-N,N-diethylethanaminium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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